molecular formula C10H12N2O4 B2763208 1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione CAS No. 238753-35-0

1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B2763208
CAS No.: 238753-35-0
M. Wt: 224.216
InChI Key: SBKRJMDWDYAMMO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes a diazinane ring substituted with dimethyl groups and an oxolan-2-ylidene moiety. The compound’s distinct chemical properties make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch processing techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.

Scientific Research Applications

1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1,3-diazinane-2,4,6-trione: Lacks the oxolan-2-ylidene moiety.

    5-(Oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione: Lacks the dimethyl groups.

    1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-dione: Different oxidation state.

Uniqueness

1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both dimethyl and oxolan-2-ylidene groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,3-dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11-8(13)7(6-4-3-5-16-6)9(14)12(2)10(11)15/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRJMDWDYAMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C2CCCO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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